molecular formula C10H9N B018577 2-Naphthylamine CAS No. 91-59-8

2-Naphthylamine

Cat. No.: B018577
CAS No.: 91-59-8
M. Wt: 143.18 g/mol
InChI Key: JBIJLHTVPXGSAM-UHFFFAOYSA-N
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Description

2-Naphthylamine (2-NA; CAS 91-59-8), also known as β-naphthylamine or 2-aminonaphthalene, is an aromatic amine with the molecular formula C₁₀H₇NH₂ . It exists as white to reddish crystalline flakes that darken upon air exposure due to oxidation .

Historically, 2-NA was used in dye manufacturing, rubber antioxidants, and synthetic intermediates . However, it was classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) due to its strong association with bladder cancer, particularly in occupationally exposed workers . Its commercial production and use were banned in the U.S. and EU by the 1970s–1990s, restricting it to laboratory research .

Mechanistically, 2-NA undergoes hepatic N-hydroxylation and glucuronidation, forming N-hydroxy-2-naphthylamine glucuronide, which is excreted into the bladder. Acidic urine hydrolyzes this conjugate, releasing reactive electrophiles (e.g., nitrenium ions) that bind DNA, causing urothelial damage and carcinogenesis .

Preparation Methods

Modern Three-Step Synthesis via Intermediate Formation

The most detailed contemporary method, described in CN101704758A , involves sequential oxime formation, Beckmann rearrangement, and deacetylation. This approach avoids high-temperature or high-pressure conditions, making it suitable for laboratory-scale production.

Synthesis of 2-Acetonaphthone Oxime

The first step involves condensing 2-acetonaphthone with hydroxylamine hydrochloride in an ethanol-water solvent (3:1–3 ratio) buffered by sodium acetate. Optimal conditions include:

  • Molar ratios : 1.1:1:1.1 (sodium acetate : 2-acetonaphthone : hydroxylamine hydrochloride)

  • Temperature : 50°C

  • Reaction time : 20 minutes

Under these conditions, the oxime intermediate forms in 99% yield . The product is isolated via cold filtration and washing, yielding a white solid with a melting point of 113–115°C. Nuclear magnetic resonance (NMR) analysis confirms structure purity, showing characteristic aryl proton signals at δ 8.09 (s, 1H) and δ 7.69 (m, 3H) .

Beckmann Rearrangement to 2-Acetylnaphthylamine

The oxime undergoes Beckmann rearrangement in polyphosphoric acid at 40–70°C for 1–3 hours. This step proceeds quantitatively (100% yield) without requiring purification. Infrared (IR) spectroscopy validates the amide formation, with a strong carbonyl stretch at 1668 cm⁻¹ .

Deacetylation to this compound

The final deacetylation uses hydrochloric acid-ethanol (1:2–5 ratio) at 70–90°C for 0.5–1.5 hours. Neutralization with NaOH precipitates crude this compound, which is recrystallized from toluene-sherwood oil (1:0.5–4 ratio) to achieve 95% purity. Key analytical data include:

  • Melting point : 113–115°C (consistent with literature )

  • Elemental analysis : C 77.80%, H 6.00%, N 7.55% (theoretical: C 77.81%, H 5.99%, N 7.56%)

Traditional Industrial Methods

Bucherer Reaction

The classical Bucherer reaction involves heating 2-naphthol with ammonium zinc chloride at 200–210°C . While effective, this method faces criticism due to:

  • High energy demand : Prolonged heating at elevated temperatures.

  • Toxic byproducts : Generation of zinc-containing waste.

  • Moderate yields : Typically 70–80% .

The reaction mechanism proceeds via naphthoxide intermediate formation, followed by ammonolysis.

Acetyl Derivative Route

An alternative industrial method heats 2-naphthol with ammonium acetate at 270–280°C to form 2-acetylnaphthylamine, which is hydrolyzed to this compound . Challenges include:

  • Side reactions : Degradation at high temperatures reduces yields.

  • Safety risks : Exposure to acetic acid vapors.

Comparative Analysis of Methods

Parameter Three-Step Synthesis Bucherer Reaction Acetyl Derivative Route
Yield95%70–80%65–75%
Temperature Range40–90°C200–210°C270–280°C
ToxicityLow (no heavy metals)High (zinc salts)Moderate (acetic acid)
ScalabilityLaboratory-optimizedIndustrialIndustrial
Purification ComplexitySimple (filtration/recrystallization)Complex (distillation)Moderate (crystallization)

The three-step method outperforms traditional approaches in yield, safety, and operational simplicity. However, industrial methods remain relevant for bulk production despite their environmental and health trade-offs.

Analytical Validation Techniques

Modern synthesis routes emphasize rigorous quality control:

  • Spectroscopy :

    • ¹H NMR : Aryl proton integration confirms substitution patterns.

    • IR : Absence of carbonyl stretches (post-deacetylation) verifies product purity .

  • Chromatography :

    • HPLC with UV detection (λ = 254 nm) monitors intermediate formation.

  • Elemental analysis :

    • Carbon/nitrogen ratios validate stoichiometric conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.

    Substitution: Sulfonation reactions often use sulfuric acid or oleum.

Major Products:

Scientific Research Applications

Historical Industrial Uses

Dye Production

  • 2-Naphthylamine was primarily used as an intermediate in the manufacture of azo dyes, which are widely used in textiles and other industries. The compound's ability to form stable dye structures made it a valuable component in this field.

Rubber Industry

  • In the rubber industry, 2-NA served as an antioxidant, helping to enhance the durability and longevity of rubber products. This application has diminished due to health concerns associated with the compound.

Current Scientific Applications

Despite its decline in industrial use, this compound remains relevant in scientific research:

1. Carcinogenicity Studies

  • This compound is extensively used as a model carcinogen in laboratory settings to study bladder cancer. Its ability to induce tumors in experimental animals has made it a critical component in toxicology research. Studies have shown that exposure to 2-NA significantly increases the incidence of bladder tumors, making it a valuable tool for understanding carcinogenic mechanisms .

2. Water Analysis

  • The compound is employed in analytical chemistry for water quality assessment. It can be used to detect specific contaminants and evaluate the effectiveness of sewage treatment processes .

3. Biological Assays

  • In biological research, this compound is utilized for oxytocinase assays, which are important for studying hormone metabolism and related physiological processes .

Toxicological Insights

The toxicity of this compound has been well-documented through various studies:

  • Carcinogenicity : Numerous studies have established a clear link between exposure to 2-NA and bladder cancer among workers in industries that previously utilized the compound. For instance, cohort studies have shown that individuals exposed to 2-NA have a significantly higher risk of developing bladder cancer compared to unexposed populations .
  • Mutagenicity : Laboratory studies indicate that this compound induces DNA damage and mutations across various biological systems, including human cells and animal models. This mutagenic potential is crucial for understanding its carcinogenic effects .

Table 1: Summary of Carcinogenicity Studies

Study TypeOrganismAdministration RouteTumor TypeOutcome
OralMiceFeedCholangiomasIncreased incidence
OralRatsGavageUrinary bladder tumorsSignificant increase
SubcutaneousMiceInjectionLung adenomasPositive correlation
IntraperitonealRatsInjectionLiver adenomasSignificant increase
OralMonkeysGavageUrinary bladder carcinomasHigh tumor incidence

Table 2: Applications of this compound

Application AreaDescription
Dye ManufacturingIntermediate for azo dyes
Rubber IndustryAntioxidant for rubber products
Carcinogenicity ResearchModel agent for studying bladder cancer
Water Quality TestingDetection of contaminants
Biological AssaysUsed in oxytocinase assays

Mechanism of Action

2-Naphthylamine is metabolized in the liver, where it is activated by cytochrome P450 enzymes through N-hydroxylation. It is then detoxified via pathways such as N-acetylation. The N-hydroxy metabolites can form adducts with blood-serum proteins or undergo further metabolism to form reactive compounds that bind to DNA, particularly in the bladder, leading to carcinogenesis .

Comparison with Similar Compounds

1-Naphthylamine (1-NA)

  • Structure: Amino group at position 1 of naphthalene.
  • Carcinogenicity: Classified as a suspected human carcinogen (IARC Group 3), with weaker evidence compared to 2-NA.
  • Metabolism : Forms fewer DNA adducts (<1/10⁸ nucleotides vs. 18.5/10⁸ for 2-NA) due to inefficient metabolic activation .
  • Uses: Limited industrial applications; primarily a research chemical.

Benzidine

  • Structure : Two benzene rings linked by a single bond, with amine groups at para positions.
  • Carcinogenicity: Group 1 human carcinogen (bladder cancer). Shares metabolic activation via N-hydroxylation and glucuronidation but exhibits higher systemic toxicity than 2-NA .
  • Uses : Formerly used in dye production; banned globally since the 1970s .

Diphenylamine

  • Structure : Two benzene rings bonded to a central amine.
  • Carcinogenicity: Not classified as carcinogenic. Used as an antioxidant in rubber and plastics .

4-Aminobiphenyl

  • Structure : Biphenyl with an amine group at position 4.
  • Carcinogenicity: Group 1 human carcinogen (bladder cancer). Similar to 2-NA, it forms DNA adducts via N-hydroxylation but is more potent in inducing hepatic tumors .

Data Table: Comparative Analysis

Compound Structure IARC Group Key Metabolites Historical Uses Regulatory Status
2-Naphthylamine Naphthalene-2-amine 1 N-Hydroxy-2-NA glucuronide Dyes, rubber antioxidants Banned (1970s–1990s)
1-Naphthylamine Naphthalene-1-amine 3 N-Hydroxy-1-NA glucuronide Research chemical Restricted
Benzidine Biphenyl-4,4'-diamine 1 N-Hydroxybenzidine Dyes, clinical reagents Banned (1970s)
Diphenylamine N-Phenylaniline Not classified Nitrosodiphenylamine Rubber/plastics antioxidant Regulated (limited use)
4-Aminobiphenyl Biphenyl-4-amine 1 N-Hydroxy-4-aminobiphenyl Dyes, research Banned (1970s)

Mechanistic and Regulatory Insights

  • Metabolic Activation: 2-NA and benzidine require hepatic N-glucuronidation for bladder-specific carcinogenicity, whereas 1-NA’s inefficient activation limits its toxicity .
  • Regulatory Actions: 2-NA’s ban underscores the role of epidemiological data in chemical regulation. Derivatives like N,N-Bis(2-chloroethyl)-2-naphthylamine (a mustard gas analog) are also carcinogenic, highlighting risks even in modified forms .

Biological Activity

2-Naphthylamine (2-NA) is an aromatic amine that has garnered significant attention due to its biological activity, particularly its carcinogenic potential. Historically used in the production of azo dyes and as an antioxidant in various industries, 2-NA has been linked to serious health risks, including bladder cancer. This article delves into the biological activity of this compound, focusing on its mutagenic and carcinogenic properties, mechanisms of action, and relevant case studies.

Mutagenicity and Carcinogenicity

This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans. The compound is primarily associated with bladder cancer due to its ability to induce genetic damage through various mechanisms.

The carcinogenicity of 2-NA is believed to involve several metabolic pathways:

  • N-Hydroxylation : Converts 2-NA into reactive intermediates that can form DNA adducts.
  • O-Acetylation : Occurs primarily in the bladder, enhancing the reactivity of DNA with these intermediates.
  • Peroxidative Activation : This pathway may occur in various organs, including the mammary gland.

These processes lead to various forms of genetic damage, including:

  • DNA strand breaks
  • Chromosomal aberrations
  • Mutations in bacterial and mammalian cells

Case Studies and Epidemiological Evidence

Numerous epidemiological studies have established a clear link between occupational exposure to this compound and bladder cancer. Below are key findings from notable studies:

StudyPopulationFindings
Bonser et al. (1952)Coal-tar dye workersHigh incidence of bladder cancer observed among workers exposed to 2-NA.
Yoshida et al. (1979)Mice fed 2000 ppm 2-NADevelopment of hyperplasia in urinary bladder epithelium; significant increase in liver tumors.
Stoner et al. (1986)Mice administered 600 mg/kgObserved lung tumors; however, results were not statistically significant compared to controls.

These studies underscore the potent carcinogenic nature of this compound, especially in industrial settings where exposure levels are significant.

In Vitro and In Vivo Studies

Research has demonstrated that this compound exhibits mutagenic effects across various biological systems:

  • In Vitro Studies :
    • Induces mutations in bacteria (e.g., E. coli).
    • Causes DNA fragmentation in human cell lines.
    • Results in sister chromatid exchanges in cultured mammalian cells.
  • In Vivo Studies :
    • Positive results for mutagenicity were observed in Drosophila melanogaster.
    • Increased frequency of micronuclei in animal models following exposure.
    • Induction of bladder carcinomas was noted in canine models after prolonged exposure.

Toxicological Profiles

The toxicological profile of this compound reveals its potential for causing severe health issues:

  • Acute Toxicity : Symptoms include hematuria and bladder irritation.
  • Chronic Exposure : Long-term exposure leads to an increased risk of developing malignancies, particularly in the urinary tract.

Metabolites and Their Effects

The metabolite N-hydroxy-2-naphthylamine has also been shown to cause DNA damage, contributing further to the compound's overall mutagenic potential.

Properties

IUPAC Name

naphthalen-2-amine
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InChI

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2
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InChI Key

JBIJLHTVPXGSAM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N
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Molecular Formula

C10H9N
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DSSTOX Substance ID

DTXSID2020921
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Molecular Weight

143.18 g/mol
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Physical Description

Beta-naphthylamine appears as a white to reddish colored solid in the form of flakes. Slightly soluble in hot water and denser than water. Toxic by ingestion, inhalation and skin absorption. Used to make dyes and agricultural chemicals., Odorless, white to red crystals with a faint, aromatic odor; Note: Darkens in air to a reddish-purple color; [NIOSH], Solid, WHITE-TO-REDDISH FLAKES WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR., Odorless, white to red crystals with a faint, aromatic odor., Odorless, white to red crystals with a faint, aromatic odor. [Note: Darkens in air to a reddish-purple color.]
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Boiling Point

583 °F at 760 mmHg (NTP, 1992), 306 °C, also stated as 294 °C, 306 °C, 583 °F
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Flash Point

315 °F (NIOSH, 2023), 157 °C, 315 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol, ether, SOL IN MANY ORG SOLVENTS, In water, 6.40 mg/L @ 18 °C, 0.189 mg/mL at 25 °C, Solubility in water: poor, Miscible in hot water
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Density

1.061 at 208 °F (NTP, 1992) - Denser than water; will sink, 1.061 @ 98 °C/4 °C, 1.061 g/cm³, 1.06 at 208 °F, (208 °F): 1.06
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Vapor Density

4.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.95 (Air = 1), Relative vapor density (air = 1): 4.95
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Vapor Pressure

1 mmHg at 226.4 °F ; 5 mmHg at 286.9 °F (NTP, 1992), 0.000256 [mmHg], 2.56X10-4 mm Hg @ 25 °C, 1 mmHg at 226 °F, (226 °F): 1 mmHg
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Color/Form

COLORLESS CRYSTALS WHICH DARKEN IN AIR TO A REDDISH-PURPLE COLOR, White to red crystalls [Note: Darkens in air to reddish-purple color].

CAS No.

91-59-8, 612-52-2
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Melting Point

232 to 235 °F (NTP, 1992), 111-113 °C, MP: 109.5 °C /Technical/, 113 °C, 110.2-113 °C, 232 °F
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Synthesis routes and methods I

Procedure details

To a tube containing a solution of 2.0 g of 1-amino-4-bromonaphthalene (9.0 mmol, 1 equiv.) in 70 mL DMF were added 1.75 mL of 2-cyclohexen-1-one (18.0 mmol, 2.0 equiv.), 2.3 g of sodium bicarbonate (27.0 mmol, 3.0 equiv.) and 186 mg of 1,3-bis-(diphenylphosphino)propane (dppp, 0.45 mmol, 0.05 equiv.). A stream of dry nitrogen gas was bubbled through the mixture for 15 min, then 316 mg of bis-(triphenylphosphino)palladium(II) chloride (0.45 mmol, 0.05 equiv.) was added and the tube was sealed. The mixture was heated at 150° C. for 8 h, then cooled to ambient temperature, diluted with EtOAc (150 mL) and filtered through diatomaceous earth. The mixture was washed with water, then brine. The organic layer was dried (MgSO4), filtered and concentrated. The crude oil was purified by column chromatography on SiO2 using 10 to 50% EtOAc in hexane mixtures as eluents to give 2.0 g of a thick liquid consisting of 3-(4-aminonaphthalen-1-yl)cyclohex-2-enone and DMF (molar ratio 1:2 respectively, 5.22 mmol of naphthylamine, 58% of theoretical yield).
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

To a 300 mL autoclave was added 36.5 g of 2-naphthol (2, 0.253 mol), 34.0 g of (NH4)2SO3.H2O (0.254 mol) and 85 mL of concentrated aqueous ammonia, the mixture was heated to 150° C. with an oil-bath for 10 h. The pressure was built to about 10 atm at 150° C. and then cooled to room temperature while stirring. The solid was filtered, washed with water, and dissolved in a mixture of 70 mL of concentrated hydrochloric acid, 300 mL of ethanol and 200 mL of water at 70° C. The solution was treated with 5 g of activated charcoal for 0.5 h at 70° C. and filtered. The impurity in the filtrate was extracted with 200 mL of toluene and discarded. The aqueous phase was cooled to room temperature and neutralized with 90 mL of concentrated aqueous ammonia. The mixture was extracted with toluene (2×400 mL) at 70° C. The toluene layer was washed with water (2×100 mL), and degassed under N2 for 5 min. The small amount of water in toluene was removed by refluxing with a Dean-Stark trap, and concentrated to obtain the crude product. The crude product was recrystallized from 200 mL of degassed toluene to afford 26.9 g of 3, the second crop from the mother liquid was 2.4 g. Yield: 29.3 g (80% ): mp 106-108° C., 1H NMR (CDCl3) —4.07 (s, 2H ), 7.19-7.24 (m, 2H), 7.47-7.52 (m, 1H), 7.61-7.66 (m, 1H), 7.85-7.97 (m, 3H), 13C NMR (CDCl3) —108.5, 118.2, 122.4, 125.8, 126.3, 127.7, 127.9, 129.2, 134.9, 144.0.
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2SO3.H2O
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Polyphosphoric acid (7.5 g) was added to a mixture of 2-naphthoic acid (600 mg, 3.48 mmol) and hydroxylamine hydrochloride (254 mg, 3.66 mmol) at room temperature and heated slowly to 160° C. The reaction mixture was stirred for 90 min and then allowed to cool to ambient temperature and quenched with crushed ice (50 g). The resultant solid was filtered and washed with water (2×20 mL). The combined filtrate and washings were basified with 10% potassium hydroxide solution (100 mL). The precipitated solid was filtered, washed with water (2×25 mL), petroleum ether (2×20 mL), diethyl ether (2×20 mL) and dried in vacuo to afford naphthalen-2-amine (165 mg, 34%) as a light pink solid.
[Compound]
Name
Polyphosphoric acid
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Yield
34%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Naphthylamine
2-Naphthylamine
2-Naphthylamine
2-Naphthylamine
2-Naphthylamine

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